molecular formula C2H6N3O3P B2579843 2-Azidoethylphosphonic acid CAS No. 205313-58-2

2-Azidoethylphosphonic acid

Cat. No. B2579843
CAS RN: 205313-58-2
M. Wt: 151.062
InChI Key: VACJQMCGWFXYNG-UHFFFAOYSA-N
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Description

“2-Aminoethylphosphonic acid” is a phosphonic acid where the hydrogen attached to the phosphorus of phosphonic acid is substituted by a 2-aminoethyl group . It’s also known as 2-AEP .


Synthesis Analysis

The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid .


Molecular Structure Analysis

The molecular structure of “2-Aminoethylphosphonic acid” is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom .


Chemical Reactions Analysis

The unique reactivity of 2-naphthol along with its easy accessibility and handling, moisture stability, and low cost makes it a fascinating candidate for organic chemists .

Scientific Research Applications

Polymer Chemistry

2-Azidoethylphosphonic acid plays a significant role in the field of polymer chemistry. A study by Moszner et al. (2001) illustrates its utility in synthesizing hydrolytically stable phosphonic acid monomers, which are crucial in developing adhesive polymers. These monomers exhibit unique behaviors during radical polymerization, impacting their adhesive properties significantly (Moszner et al., 2001).

Bioactive Properties and Medical Imaging

The phosphonic acid functional group, a key component of this compound, is widely applied in various fields due to its structural analogy with the phosphate moiety. According to Sevrain et al. (2017), phosphonic acids are used for their bioactive properties, including in drug development, bone targeting, and medical imaging. They are also significant in designing supramolecular materials and functionalizing surfaces (Sevrain et al., 2017).

Synthesis of Nucleotide Analogues

Głowacka et al. (2012) explored the synthesis of novel phosphonylated 1,2,3-triazoles as acyclic nucleotide analogues. The study involved the cycloaddition of diethyl 2-azidoethylphosphonates with N-propargyl nucleobases, indicating the potential of this compound derivatives in nucleotide synthesis. However, their research did not find antiviral activity at the concentrations tested (Głowacka et al., 2012).

Medicinal Chemistry

The α-aminophosphonate/phosphinate structural motif, which includes compounds like this compound, has shown remarkable potential in medicinal chemistry. Mucha et al. (2011) discuss how these compounds can influence physiological and pathological processes, including enzyme inhibition. This versatility makes them suitable for applications ranging from agrochemistry to medicine (Mucha et al., 2011).

Organic Synthesis

Bou Orm et al. (2013) developed a method for synthesizing 2-(arylamino)ethyl phosphonic acids through the aza-Michael addition of amines to diethyl vinylphosphonate. This method indicates the broader utility of this compound derivatives in organic synthesis (Bou Orm et al., 2013).

Safety and Hazards

“2-Aminoethylphosphonic acid” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Azidoethylphosphonic acid” are not available, the field of phosphonic acids is a determinant question for numerous research projects . The development of new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles is anticipated .

Biochemical Analysis

Cellular Effects

2-Azidoethylphosphonic acid has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit specific signaling pathways, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can impact cellular metabolism by modulating enzyme activity and metabolic flux. These cellular effects highlight the importance of this compound in studying cell biology and developing therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are important considerations for designing experiments and interpreting results involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic or adverse effects, such as cellular damage and organ dysfunction. Threshold effects are observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect. Understanding the dosage effects of this compound in animal models is crucial for determining its therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing cellular metabolism and energy production. The involvement of this compound in metabolic pathways underscores its importance in studying cellular metabolism and developing metabolic therapies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the cellular dynamics and pharmacokinetics of this compound .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting signals and binding proteins. The subcellular localization of this compound can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and developing targeted therapies .

properties

IUPAC Name

2-azidoethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N3O3P/c3-5-4-1-2-9(6,7)8/h1-2H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACJQMCGWFXYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205313-58-2
Record name (2-azidoethyl)phosphonic acid
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